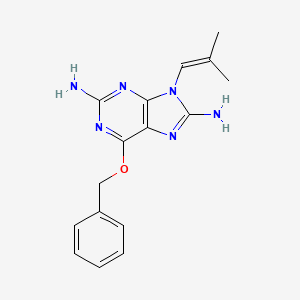
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a benzyloxy group at the 6th position and a 2-methylprop-1-en-1-yl group at the 9th position of the purine ring, along with two amino groups at the 2nd and 8th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyloxy and 2-methylprop-1-en-1-yl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and 2-methylprop-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Benzyloxy)-9H-purine-2,8-diamine
- 9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine
- 6-(Benzyloxy)-9H-purine
Uniqueness
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine is unique due to the presence of both the benzyloxy and 2-methylprop-1-en-1-yl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
189371-84-4 |
|---|---|
Molekularformel |
C16H18N6O |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
9-(2-methylprop-1-enyl)-6-phenylmethoxypurine-2,8-diamine |
InChI |
InChI=1S/C16H18N6O/c1-10(2)8-22-13-12(19-16(22)18)14(21-15(17)20-13)23-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,18,19)(H2,17,20,21) |
InChI-Schlüssel |
QEVQGRGTQRWFSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CN1C2=C(C(=NC(=N2)N)OCC3=CC=CC=C3)N=C1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)
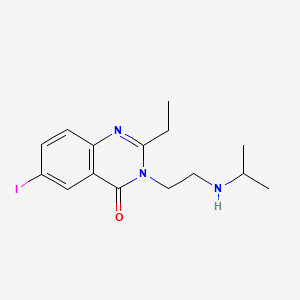

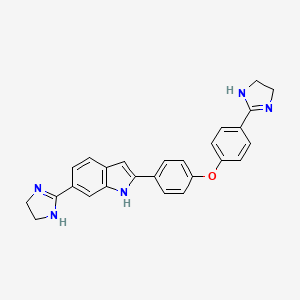
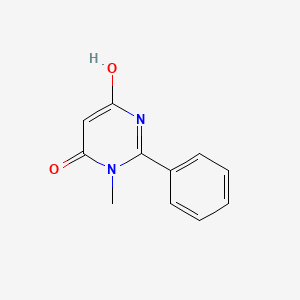
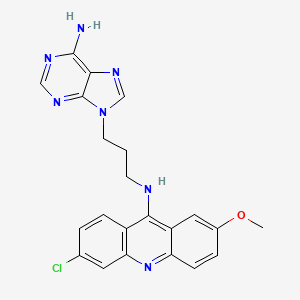
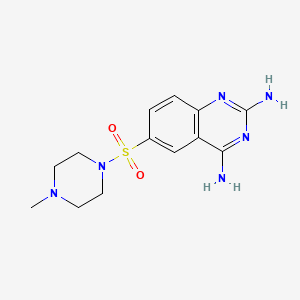
![N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15214991.png)
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)

![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
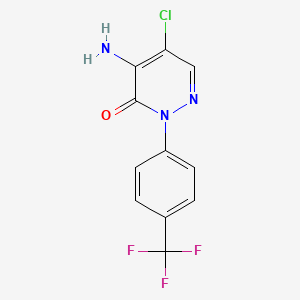
![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)
